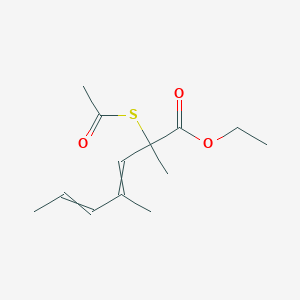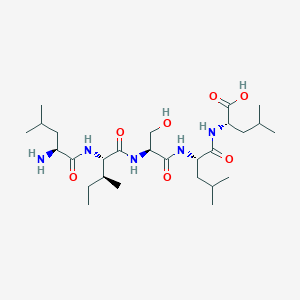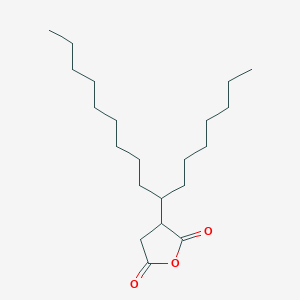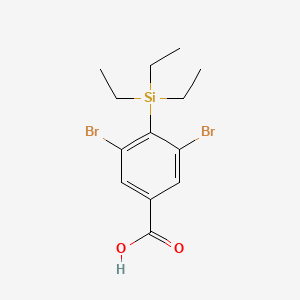![molecular formula C19H38O2Si B12590616 4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one CAS No. 647375-98-2](/img/structure/B12590616.png)
4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one is an organic compound with the molecular formula C19H38O2Si. It is a colorless liquid that is soluble in organic solvents such as alcohols, ethers, and ketones. This compound is primarily used as a reagent in organic synthesis, where it serves as an intermediate for the preparation of various organic compounds.
Méthodes De Préparation
The synthesis of 4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one typically involves the reaction of pent-3-en-2-one with dodecyl(dimethyl)silyl chloride in the presence of a base such as sodium carbonate. The reaction proceeds as follows:
Reactants: Pent-3-en-2-one and dodecyl(dimethyl)silyl chloride.
Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Procedure: The reactants are mixed in the presence of sodium carbonate, and the mixture is stirred for several hours.
Purification: The resulting product is purified by distillation or chromatography to obtain pure this compound.
Analyse Des Réactions Chimiques
4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The silyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Hydrolysis: The compound can be hydrolyzed to form the corresponding alcohol and silanol in the presence of water and an acid or base.
Applications De Recherche Scientifique
4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The silyl group enhances the reactivity of the compound by stabilizing the transition state and facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the functional groups present in the compound.
Comparaison Avec Des Composés Similaires
4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one can be compared with other similar compounds such as:
4-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-en-2-one: This compound has a tert-butyl group instead of a dodecyl group, which affects its reactivity and solubility.
4-{[Trimethylsilyl]oxy}pent-3-en-2-one: This compound has a trimethylsilyl group, which makes it less bulky and more reactive compared to the dodecyl derivative.
4-{[Phenyl(dimethyl)silyl]oxy}pent-3-en-2-one: This compound has a phenyl group, which introduces aromaticity and affects the compound’s electronic properties.
The uniqueness of this compound lies in its long dodecyl chain, which imparts specific physical and chemical properties, making it suitable for applications requiring hydrophobicity and steric bulk.
Propriétés
Numéro CAS |
647375-98-2 |
|---|---|
Formule moléculaire |
C19H38O2Si |
Poids moléculaire |
326.6 g/mol |
Nom IUPAC |
4-[dodecyl(dimethyl)silyl]oxypent-3-en-2-one |
InChI |
InChI=1S/C19H38O2Si/c1-6-7-8-9-10-11-12-13-14-15-16-22(4,5)21-19(3)17-18(2)20/h17H,6-16H2,1-5H3 |
Clé InChI |
RYAGDCRQGXWVMA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC[Si](C)(C)OC(=CC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12590544.png)
![N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine](/img/structure/B12590554.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12590568.png)


![Acetic acid--[(2S,3S)-3-methyloxiran-2-yl]methanol (1/1)](/img/structure/B12590592.png)




![N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide](/img/structure/B12590625.png)
![4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B12590630.png)
